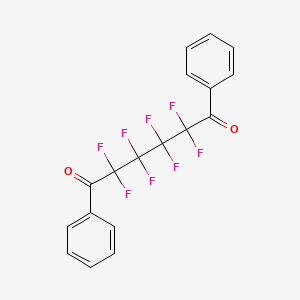
2,2,3,3,4,4,5,5-Octafluoro-1,6-diphenylhexane-1,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4,5,5-Octafluoro-1,6-diphenylhexane-1,6-dione is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts distinct characteristics such as high thermal stability, chemical inertness, and low surface energy, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5-Octafluoro-1,6-diphenylhexane-1,6-dione typically involves the fluorination of precursor compounds. One common method is the reaction of hexafluorobenzene with a suitable diketone under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) and at elevated temperatures to ensure complete fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine. The final product is purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5-Octafluoro-1,6-diphenylhexane-1,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are possible due to the presence of fluorine atoms, which can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
2,2,3,3,4,4,5,5-Octafluoro-1,6-diphenylhexane-1,6-dione has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: Utilized in the production of high-performance materials such as fluoropolymers and as a component in specialty coatings and lubricants.
Mechanism of Action
The mechanism by which 2,2,3,3,4,4,5,5-Octafluoro-1,6-diphenylhexane-1,6-dione exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to specific interactions with biological molecules. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: A related compound with similar fluorination but different functional groups.
1,6-Dihydroxy-2,2,3,3,4,4,5,5-octafluorohexane: Another fluorinated compound with hydroxyl groups instead of diketone functionality.
Uniqueness
2,2,3,3,4,4,5,5-Octafluoro-1,6-diphenylhexane-1,6-dione is unique due to its diketone structure combined with extensive fluorination, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high thermal stability and chemical resistance.
Properties
CAS No. |
2525-80-6 |
|---|---|
Molecular Formula |
C18H10F8O2 |
Molecular Weight |
410.3 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5-octafluoro-1,6-diphenylhexane-1,6-dione |
InChI |
InChI=1S/C18H10F8O2/c19-15(20,13(27)11-7-3-1-4-8-11)17(23,24)18(25,26)16(21,22)14(28)12-9-5-2-6-10-12/h1-10H |
InChI Key |
QQMRZYZHLHQTRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(C(C(C(=O)C2=CC=CC=C2)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


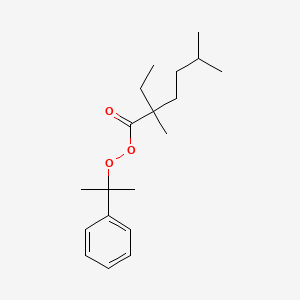
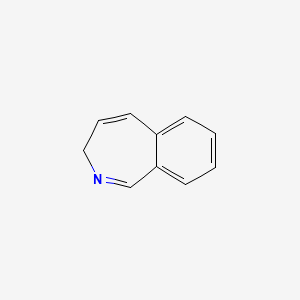
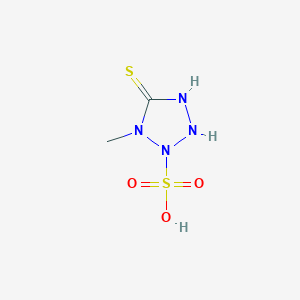
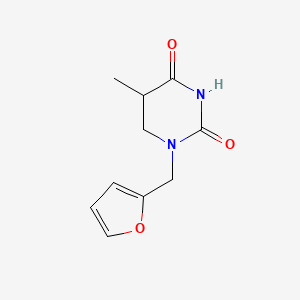

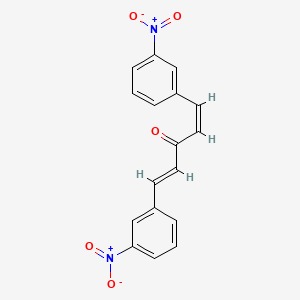

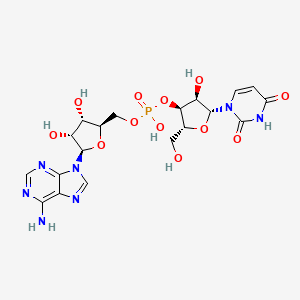
![7-Methoxy-1-[(4-methylphenyl)sulfonyl]-2,3-dihydroquinolin-4(1H)-one](/img/structure/B14745251.png)
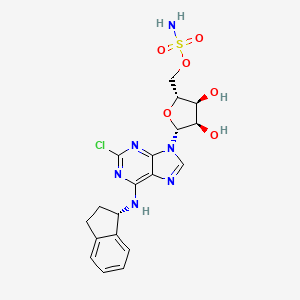
![Tert-butyl N-[1-[(2,6-dimethylphenyl)carbamoyl]-2-phenylmethoxy-ethyl]carbamate](/img/structure/B14745272.png)
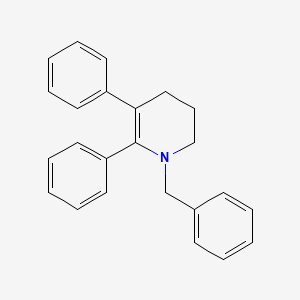
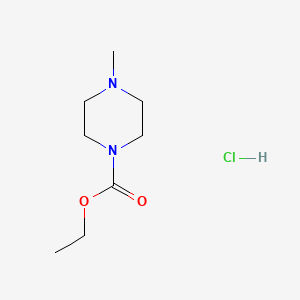
![Pyrazino[2,3-c]pyridazine](/img/structure/B14745281.png)
